molecular formula C9H14O2 B14106903 Ethyl 4-methylhexa-2,4-dienoate

Ethyl 4-methylhexa-2,4-dienoate

Cat. No.: B14106903
M. Wt: 154.21 g/mol
InChI Key: RCGUDPCNDKMRQV-UHFFFAOYSA-N
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Description

Ethyl 4-methylhexa-2,4-dienoate is an organic compound with the molecular formula C8H12O2. It is an ester derived from 4-methylhexa-2,4-dienoic acid and ethanol. This compound is known for its distinctive fruity aroma, making it a valuable component in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methylhexa-2,4-dienoate can be synthesized through various methods. One common approach involves the esterification of 4-methylhexa-2,4-dienoic acid with ethanol in the presence of an acid catalyst. Another method includes the use of alkyne elementometalation followed by Pd-catalyzed cross-coupling . This method ensures high stereoselectivity and purity of the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes typically involve the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylhexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 4-methylhexa-2,4-dienoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of chemical properties and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 4-methylhexa-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h4,6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGUDPCNDKMRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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